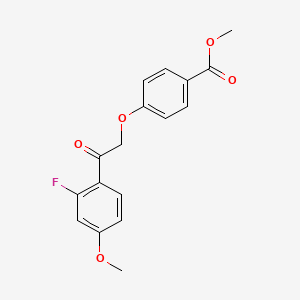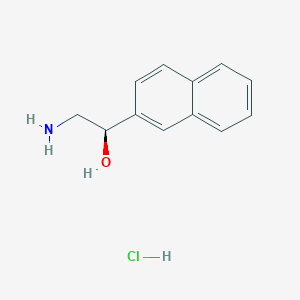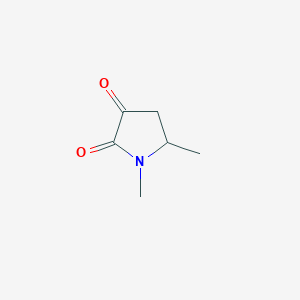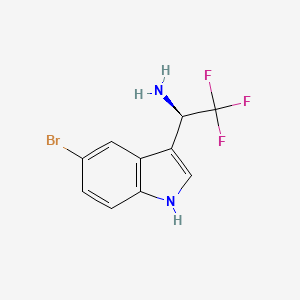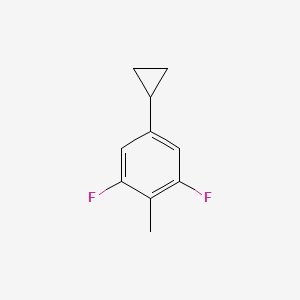
(Octahydro-1H-quinolizin-9a-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its octahydroquinolizine core, which is a bicyclic structure, and a methanamine group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the octahydroquinolizine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclization and amination processes. The scalability of these methods is crucial for producing the compound in large quantities for research and potential commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinolizine Derivatives: Compounds with similar bicyclic structures but different functional groups.
Amines: Compounds with similar amine groups attached to different core structures.
Uniqueness
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE stands out due to its unique combination of the octahydroquinolizine core and the methanamine group
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanamine |
InChI |
InChI=1S/C10H20N2/c11-9-10-5-1-3-7-12(10)8-4-2-6-10/h1-9,11H2 |
Clave InChI |
VAQNDNNGZXHTGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCCC2(C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)

